2-[1-(2-Fluorophenyl)cyclobutyl]acetic acid
Description
2-[1-(2-Fluorophenyl)cyclobutyl]acetic acid is a cyclobutane-derived carboxylic acid featuring a fluorine atom at the ortho position of the phenyl ring. Its molecular formula is C₁₂H₁₃FO₂, with an average molecular mass of 208.24 g/mol. The fluorine substituent introduces electron-withdrawing effects, while the cyclobutyl group contributes to steric constraints and conformational rigidity .
Properties
IUPAC Name |
2-[1-(2-fluorophenyl)cyclobutyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-10-5-2-1-4-9(10)12(6-3-7-12)8-11(14)15/h1-2,4-5H,3,6-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLIJHMMXUFYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Fluorophenyl)cyclobutyl]acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of 2-fluorobenzyl chloride with cyclobutanone in the presence of a base to form the cyclobutyl intermediate. This intermediate is then subjected to carboxylation to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Fluorophenyl)cyclobutyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutyl alcohols.
Scientific Research Applications
2-[1-(2-Fluorophenyl)cyclobutyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel cyclobutyl-containing compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-(2-Fluorophenyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the acetic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituent groups (e.g., trifluoromethyl, methoxy) or structural modifications (e.g., absence of cyclobutyl).
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Fluorine (ortho position): Enhances metabolic stability and electron-withdrawing character compared to hydrogen. Methoxy (OCH₃): Boosts solubility via polar interactions but reduces metabolic stability compared to fluorine .
Cyclobutyl Ring Impact :
- The cyclobutyl group introduces ring strain , increasing reactivity in ring-opening or functionalization reactions.
- Substituents on the cyclobutyl ring (e.g., CF₃ in C₇H₉F₃O₂) further modulate steric and electronic properties .
Synthesis Methods :
- 2-(2-Fluorophenyl)acetic acid is synthesized via nitrile hydrolysis (20% NaOH) or coupling reactions with amines .
- Cyclobutyl derivatives may involve [2+2] cycloadditions or ring-closing strategies. For example, tert-butoxycarbonyl (Boc)-protected intermediates are used to stabilize reactive cyclobutane rings during synthesis .
Biological Activity
2-[1-(2-Fluorophenyl)cyclobutyl]acetic acid (CAS No. 1516694-06-6) is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound includes a cyclobutyl group attached to an acetic acid moiety, with a fluorinated phenyl substituent. This unique structure suggests potential interactions with various biological targets.
Pharmacological Properties
The biological activity of this compound has been evaluated in several studies, highlighting its effects on inflammation and pain modulation.
1. Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. A study assessing the structure-activity relationship (SAR) of related compounds found that modifications in substituents can enhance COX-2 inhibition, which is crucial for reducing inflammation .
2. Analgesic Effects
The analgesic potential of this compound has been investigated in animal models. Similar compounds have demonstrated efficacy in reducing pain responses, likely through modulation of the cyclooxygenase pathway and other inflammatory mediators .
The mechanisms underlying the biological activity of this compound are not fully elucidated but are believed to involve:
- Inhibition of Cyclooxygenase (COX) : As a non-steroidal anti-inflammatory drug (NSAID), it likely inhibits COX enzymes, leading to decreased prostaglandin synthesis, which is pivotal in the inflammatory response .
- Interference with Inflammatory Cytokines : Similar compounds have been shown to modulate cytokine production, suggesting that this compound may also affect immune cell signaling pathways .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Study 1: In Vivo Efficacy
In a rodent model of inflammatory pain, a related compound demonstrated significant reductions in pain scores compared to controls. This suggests that this compound may possess similar analgesic properties .
Case Study 2: Cytokine Modulation
Another study investigated a series of structurally similar compounds and their effects on cytokine expression in vitro. Results indicated that certain modifications led to enhanced inhibition of pro-inflammatory cytokines, which may be relevant for understanding the activity of this compound .
Data Table: Biological Activities and Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
